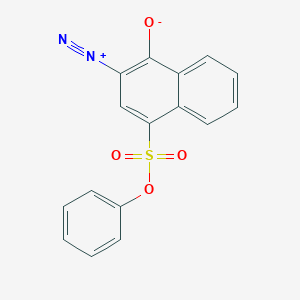
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester is a complex chemical compound with a naphthalene sulfonic acid core and a phenyl ester functional group. It is used as a diazo compound in various chemical reactions and synthetic processes .
Méthodes De Préparation
The preparation of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester typically involves the reaction of diazonaphthoquinone sulfonic acid or its sodium salt with diphosgene or triphosgene, a variety of hydroxy compounds, and a tertiary organic base in an organic solvent medium . This one-pot preparation method is efficient and widely used in industrial settings.
Analyse Des Réactions Chimiques
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Medicine: It is used as an intermediate in the synthesis of various drugs.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester involves its ability to act as a diazo compound. This allows it to participate in various chemical reactions, including the formation of azo compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester can be compared with other similar compounds, such as:
- 3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
- 1,2-Naphthoquinonediazide-4-sulfonic acid chloride
- 1,2-Naphthoquinonediazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its phenyl ester functional group, which imparts distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
110673-14-8 |
|---|---|
Formule moléculaire |
C16H10N2O4S |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-diazonio-4-phenoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-15(12-8-4-5-9-13(12)16(14)19)23(20,21)22-11-6-2-1-3-7-11/h1-10H |
Clé InChI |
UAZVBWMIZXRKHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C3=CC=CC=C32)[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


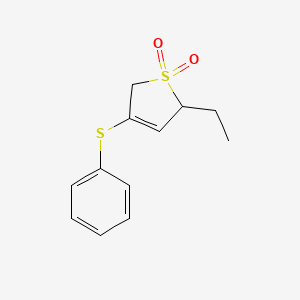

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
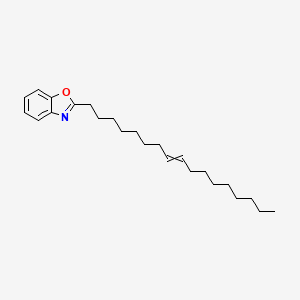
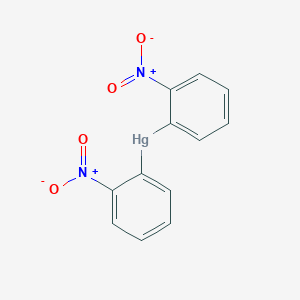

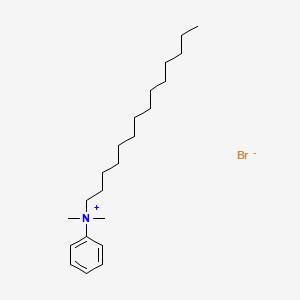
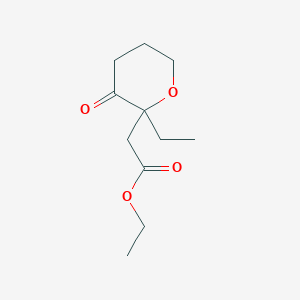
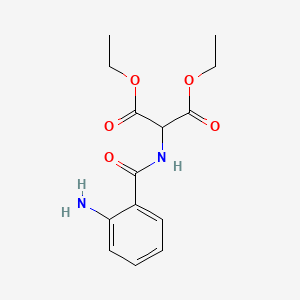
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
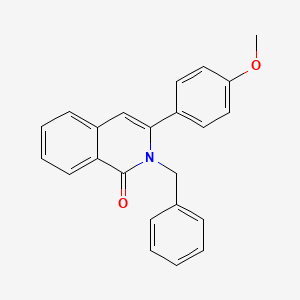
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
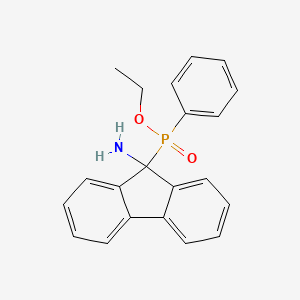
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
